

4-Chloro Kynurenine- $^{13}\text{C}_2$, ^{15}N : A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Chloro Kynurenine- $^{13}\text{C}_2$, ^{15}N

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro Kynurenine- $^{13}\text{C}_2$, ^{15}N is a stable isotope-labeled version of 4-Chloro Kynurenine (4-Cl-KYN), a molecule of significant interest in neuroscience and drug development. The unlabeled compound, also known as AV-101, is an orally active prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site.^{[1][2]} Due to its ability to cross the blood-brain barrier, 4-Cl-KYN has been investigated as a potential rapid-acting antidepressant and for the treatment of other neurological disorders.^{[1][2]}

The incorporation of two Carbon-13 (^{13}C) atoms and one Nitrogen-15 (^{15}N) atom creates a mass shift, making 4-Chloro Kynurenine- $^{13}\text{C}_2$, ^{15}N an ideal internal standard for highly accurate and precise quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based techniques.^[3] It can also serve as a tracer in metabolic studies to elucidate the fate of 4-Cl-KYN within the kynurenine pathway.^{[4][5]} This technical guide provides an in-depth overview of 4-Chloro Kynurenine- $^{13}\text{C}_2$, ^{15}N , including its properties, relevant biological pathways, and detailed experimental protocols for its application in research.

Core Data and Specifications

Quantitative data for 4-Chloro Kynurenine- $^{13}\text{C}_2$, ^{15}N is crucial for its effective use as an internal standard and tracer. While a specific Certificate of Analysis is not publicly available, the

following tables summarize key specifications derived from supplier data sheets and typical standards for such compounds.[\[4\]](#)[\[6\]](#)

Identifier	Value
IUPAC Name	4-(2-amino-4-chlorophenyl)-2-([¹⁵ N]azanyl)-4-oxo([1,2- ¹³ C ₂])butanoic acid [6]
CAS Number	1391051-72-1
Unlabeled CAS	75802-84-5 [6]

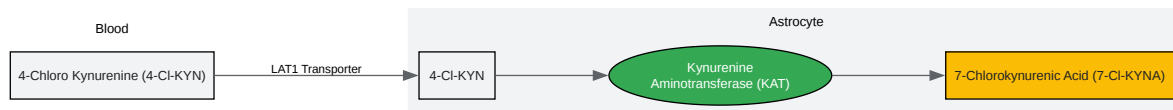
Chemical and Physical Properties	Value
Chemical Formula	C ₈ ¹³ C ₂ H ₁₁ ClN ¹⁵ NO ₃
Molecular Weight	245.64 g/mol
Accurate Mass	245.0496 amu [6]
Isotopic Purity	Typically ≥98% for ¹³ C and ≥98% for ¹⁵ N (Assumed based on common standards)
Chemical Purity	Typically ≥98% (Assumed based on common standards)

Biological Context and Signaling Pathways

4-Chloro Kynurenine exerts its biological effects through its conversion to 7-chlorokynureninic acid, which modulates the NMDA receptor signaling pathway. This process is intrinsically linked to the kynurenine pathway of tryptophan metabolism.

The Kynurenine Pathway and Conversion of 4-Cl-KYN

The kynurenine pathway is the primary route for tryptophan degradation in the body. Within the central nervous system, astrocytes play a key role in the metabolism of kynurenine and its analogs. 4-Cl-KYN crosses the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1).[\[2\]](#) In astrocytes, it is converted to the active metabolite, 7-chlorokynureninic acid (7-Cl-KYNA), by the enzyme kynurenine aminotransferase (KAT).[\[2\]](#)

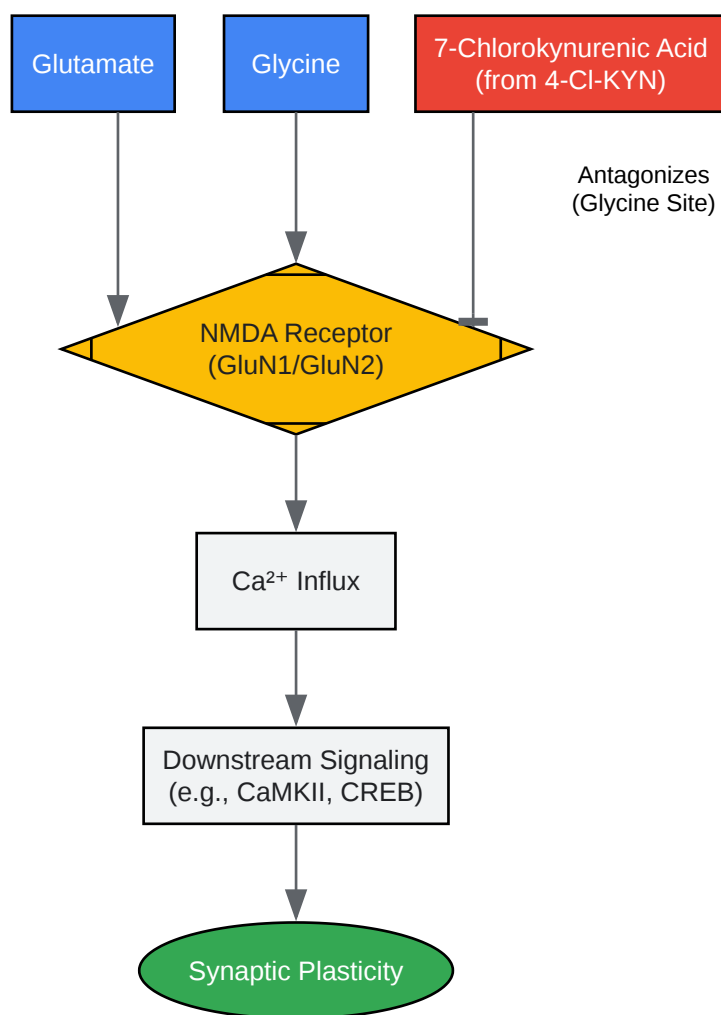


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Caption: Conversion of 4-Chloro Kynurenine to 7-Chlorokynurenenic Acid in Astrocytes.

NMDA Receptor Signaling Pathway Modulation

The active metabolite, 7-Cl-KYNA, is an antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[2] The NMDA receptor is a glutamate-gated ion channel that, upon activation, allows the influx of Ca^{2+} ions, triggering a cascade of downstream signaling events crucial for synaptic plasticity. By blocking the glycine site, 7-Cl-KYNA reduces the receptor's activity in response to glutamate, thereby dampening excessive neuronal excitation, which is implicated in conditions like depression.[7][8]



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Caption: Modulation of the NMDA Receptor Signaling Pathway by 7-Chlorokynurenic Acid.

Experimental Protocols

The primary application of 4-Chloro Kynurenine- $^{13}\text{C}_2$, ^{15}N is as an internal standard for the quantification of 4-Cl-KYN in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol based on established methods for similar analytes.^{[9][10]}

Quantitative Analysis of 4-Chloro Kynurenine in Plasma using LC-MS/MS

1. Materials and Reagents

- 4-Chloro Kynurenine (unlabeled standard)
- 4-Chloro Kynurenine- $^{13}\text{C}_2,^{15}\text{N}$ (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Control human plasma

2. Preparation of Standard and Internal Standard Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Chloro Kynurenine and 4-Chloro Kynurenine- $^{13}\text{C}_2,^{15}\text{N}$ in a 50:50 acetonitrile:water mixture.
- Working Standard Solutions: Serially dilute the unlabeled stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Internal Standard Working Solution (50 ng/mL): Dilute the 4-Chloro Kynurenine- $^{13}\text{C}_2,^{15}\text{N}$ stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample (calibrator, quality control, or unknown), add 10 μL of the 50 ng/mL internal standard working solution.
- Vortex for 30 seconds.
- Add 300 μL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.

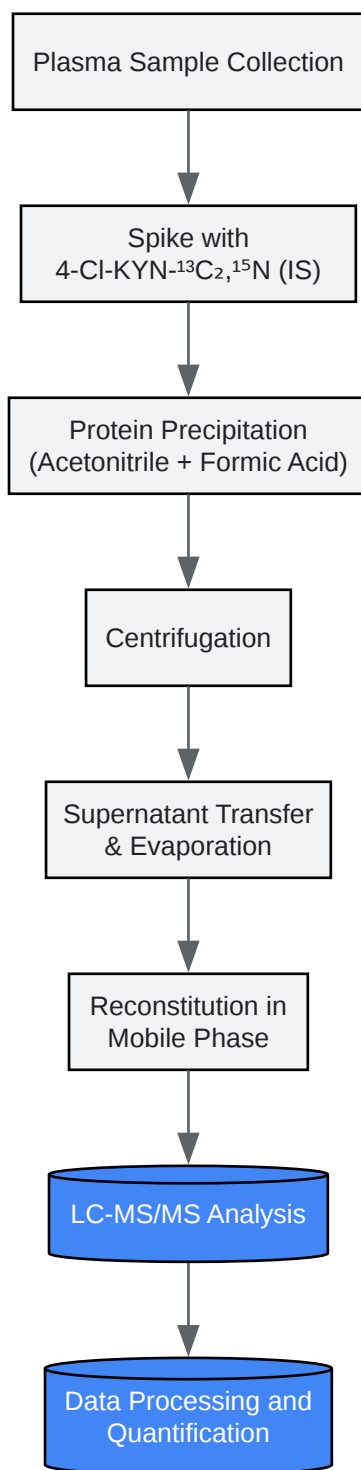
4. LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC System	UPLC/HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Gradient	5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	4-Cl-KYN: To be determined empirically (e.g., Q1: 243.0, Q3: appropriate fragment) 4-Cl-KYN- ¹³ C ₂ , ¹⁵ N: To be determined empirically (e.g., Q1: 246.0, Q3: appropriate fragment)
Collision Energy	To be optimized for each transition

5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio (unlabeled analyte / internal standard) against the concentration of the calibration standards.
- Determine the concentration of 4-Chloro Kynurenine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Quantitative Analysis



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Caption: Workflow for the quantitative analysis of 4-Chloro Kynurenine in plasma.

Conclusion

4-Chloro Kynurenine- $^{13}\text{C}_2,^{15}\text{N}$ is an indispensable tool for researchers studying the pharmacokinetics and metabolism of 4-Chloro Kynurenine. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision required in drug development and clinical research. Furthermore, as a stable isotope tracer, it holds the potential to provide deeper insights into the metabolic flux of the kynurenine pathway and its modulation by novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this critical research compound.

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